

A Comparative Guide to NLRP3 Inflammasome Inhibitors: Benchmarking Nlrp3-IN-62

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Compound of Interest

Compound Name: *Nlrp3-IN-62*

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The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is implicated in a wide range of inflammatory diseases, making it a prime target for therapeutic intervention. A growing number of small molecule inhibitors have been developed to modulate its activity. This guide provides a comparative overview of **Nlrp3-IN-62** against other well-characterized NLRP3 inhibitors, including MCC950, Oridonin, and Parthenolide.

Quantitative Comparison of NLRP3 Inhibitors

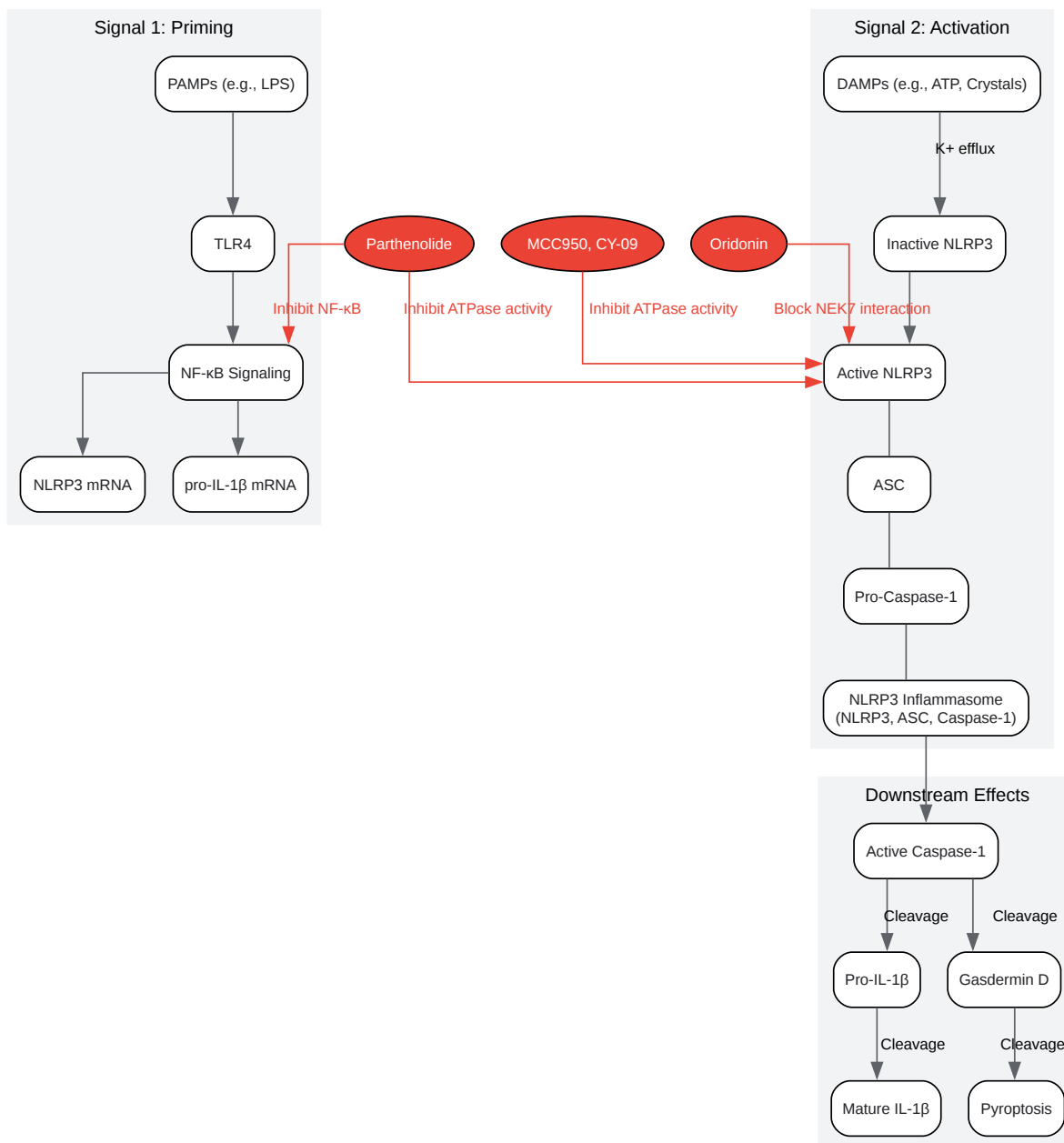
The following table summarizes key performance metrics for **Nlrp3-IN-62** and other selected NLRP3 inhibitors. This data is compiled from supplier information and peer-reviewed literature to facilitate a direct comparison of their potency and mechanism of action.

Inhibitor	Target(s)	Mechanism of Action	Potency (IC50)	Selectivity
Nlrp3-IN-62	NLRP3	Not specified	Pyroptosis (THP-1 cells): 0.7 nMIL-1 β release (THP-1 cells): 108.5 nM[1][2]	Not specified
MCC950	NLRP3	Directly targets the NLRP3 NACHT domain, preventing its ATPase activity and subsequent oligomerization. [3][4]	IL-1 β release (BMDMs): ~7.5-8.1 nM[5]	Specific for NLRP3; no significant inhibition of AIM2, NLRC4, or NLRP1 inflammasomes. [4][6]
Oridonin	NLRP3	Covalently binds to Cys279 in the NLRP3 NACHT domain, blocking the interaction between NLRP3 and NEK7.[1][7][8]	IL-1 β release (Mouse Macrophages): ~780.4 nM[5]	Specific for NLRP3; does not inhibit AIM2 or NLRC4 inflammasomes. [9]
Parthenolide	NLRP3, IKK β	Directly targets the ATPase activity of NLRP3 and inhibits the NF- κ B pathway. [10][11]	Not specified in a direct head-to-head comparison with the same assay conditions.	Not specific for NLRP3, also inhibits other inflammatory pathways.[11]

CY-09	NLRP3	Directly binds to the ATP-binding motif of the NACHT domain, inhibiting NLRP3 ATPase activity. [12] [13]	IL-1 β release (LPS-primed BMDMs): Comparable to MCC950.	Specific for NLRP3; does not affect NLRC4, NLRP1, NOD2, or RIG-I ATPase activity. [12] [13]
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Signaling Pathway and Inhibitor Targets

The activation of the NLRP3 inflammasome is a two-step process. The priming signal (Signal 1), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1 β expression. The activation signal (Signal 2), triggered by a variety of stimuli such as ATP or crystalline substances, leads to the assembly of the NLRP3 inflammasome complex, caspase-1 activation, and subsequent maturation and secretion of IL-1 β and IL-18, as well as pyroptotic cell death.





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